(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA

Enoyl-CoA hydratase crotonase inhibition product inhibition

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA (synonyms: (3S)-3-hydroxylinoleoyl-CoA, (S)-3-hydroxylinoleoyl-CoA) is a long-chain, polyunsaturated (3S)-3-hydroxyacyl-CoA thioester that serves as a pathway-authentic intermediate in the mitochondrial and peroxisomal β-oxidation of linoleic acid (C18:2, n-6). Possessing an 18-carbon backbone with cis-Δ9,cis-Δ12 unsaturation, a chiral (S)-3-hydroxyl group, and a coenzyme A moiety, this compound is chemically and stereochemically distinct from the more common saturated and monounsaturated 3-hydroxyacyl-CoA analogs routinely used as surrogate substrates.

Molecular Formula C39H66N7O18P3S
Molecular Weight 1046.0 g/mol
Cat. No. B15544649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA
Molecular FormulaC39H66N7O18P3S
Molecular Weight1046.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h8-9,11-12,25-28,32-34,38,47,50-51H,4-7,10,13-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-8-,12-11-/t27-,28+,32+,33+,34-,38+/m0/s1
InChIKeyICMPOMMDSLXBOC-LLYFYEKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA: A Stereochemically Defined Coenzyme A Thioester for Fatty Acid β-Oxidation Research & Procurement


(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA (synonyms: (3S)-3-hydroxylinoleoyl-CoA, (S)-3-hydroxylinoleoyl-CoA) is a long-chain, polyunsaturated (3S)-3-hydroxyacyl-CoA thioester that serves as a pathway-authentic intermediate in the mitochondrial and peroxisomal β-oxidation of linoleic acid (C18:2, n-6) [1]. Possessing an 18-carbon backbone with cis-Δ9,cis-Δ12 unsaturation, a chiral (S)-3-hydroxyl group, and a coenzyme A moiety, this compound is chemically and stereochemically distinct from the more common saturated and monounsaturated 3-hydroxyacyl-CoA analogs routinely used as surrogate substrates [2]. It is classified under long-chain fatty acyl-CoAs (HMDB0012477, CHEBI:233824) and is an obligatory intermediate in the di-unsaturated fatty acid β-oxidation pathway [1].

Why (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA Cannot Be Substituted by Generic 3-Hydroxyacyl-CoA Analogs in Mechanistic Studies


Generic 3-hydroxyacyl-CoA substrates (e.g., (S)-3-hydroxybutyryl-CoA, (S)-3-hydroxyoctanoyl-CoA, or (S)-3-hydroxyhexadecanoyl-CoA) lack both the specific chain length and the cis,cis-Δ9,Δ12 di-unsaturation pattern of linoleoyl-CoA intermediates [1]. In mammalian mitochondria, the β-oxidation of linoleate requires a specialized auxiliary enzyme system—including 2,4-dienoyl-CoA reductase—rather than the canonical 3-hydroxyacyl-CoA epimerase pathway used for monounsaturated substrates [2]. Furthermore, long-chain L-3-hydroxyacyl-CoA intermediates (C16–C18) act as potent competitive inhibitors of crotonase (enoyl-CoA hydratase) with Ki values in the sub-micromolar range, whereas short-chain analogs (e.g., L-3-hydroxybutyryl-CoA) exhibit Ki values approximately 100-fold higher (Ki = 37 µM vs. 0.35 µM for the C16 analog) [3]. Thus, interchanging substrates of different chain lengths or unsaturation patterns can produce qualitatively different results—including altered enzyme inhibition profiles, misrepresented kinetic parameters, and pathway miscoupling—making (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA irreplaceable for studies targeting linoleate-specific β-oxidation enzymology.

Quantitative Differentiation of (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA: Comparative Enzyme Interaction & Pathway-Specific Evidence


Long-Chain L-3-Hydroxyacyl-CoA Inhibits Crotonase with Sub-Micromolar Ki, Contrasting ~100-Fold Weaker Inhibition by Short-Chain Analogs

Long-chain L-3-hydroxyacyl-CoA intermediates, including L-3-hydroxyhexadecanoyl-CoA (C16, saturated) as a representative long-chain species, are potent competitive inhibitors of bovine liver crotonase (enoyl-CoA hydratase, EC 4.2.1.17) with a Ki of 0.35 µM. In contrast, the short-chain product analog L-3-hydroxybutyryl-CoA exhibits a Ki of 37 µM, representing a ~106-fold difference in inhibitory potency [1]. (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA, as a C18 di-unsaturated long-chain (3S)-3-hydroxyacyl-CoA, structurally resembles the high-affinity inhibitor class and is predicted to exhibit comparably potent crotonase inhibition relative to short-chain analogs, a property with direct implications for β-oxidation flux control when 3-hydroxyacyl-CoAs accumulate.

Enoyl-CoA hydratase crotonase inhibition product inhibition β-oxidation regulation chain-length specificity

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Exhibits Substrate Preference for C16–C18 Chains, with C16/C4 Activity Ratio of 6–15 Fold

Mitochondrial long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) displays a marked preference for long-chain substrates. In mammalian tissue mitochondria, the C16/C4 activity ratio for L-3-hydroxyacyl-CoA dehydrogenase ranges from 6 to 15, with activity against C16 substrates exceeding that against C4 substrates by up to 15-fold [1]. LCHAD activity is optimal for substrates of C12–C16 chain length, in contrast to short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD; EC 1.1.1.35) which shows optimal activity at C6 [2]. (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA, possessing an 18-carbon backbone, falls within the preferential substrate range of LCHAD rather than SCHAD, meaning that assay systems employing short-chain (S)-3-hydroxyacyl-CoAs (C4–C10) will predominantly probe SCHAD activity and fail to report on the LCHAD-dependent step relevant to linoleate oxidation.

LCHAD substrate specificity chain-length preference mitochondrial β-oxidation enzyme kinetics

Linoleate β-Oxidation in Heart Mitochondria Requires 2,4-Dienoyl-CoA Reductase Rather Than 3-Hydroxyacyl-CoA Epimerase, Defining a Pathway-Specific Substrate Requirement

In rat heart mitochondria, 3-hydroxyacyl-CoA epimerase activity was found to be 4.2 ± 1.0 nmol/min/g tissue, which was lower than the observed rate of linoleate degradation of 9.1 ± 1.7 nmol/min/g tissue. Conversely, 2,4-dienoyl-CoA reductase activity was measured at 18.5 ± 0.6 nmol/min/g tissue, exceeding the linoleate oxidation rate [1]. This demonstrates that the canonical epimerase-dependent pathway is kinetically insufficient to support linoleate oxidation in heart, and that the 2,4-dienoyl-CoA reductase-dependent modified pathway is the dominant route. (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA is the direct product of the 2,4-dienoyl-CoA reductase pathway and thus is the authentic substrate for the subsequent LCHAD-catalyzed step in heart mitochondrial linoleate oxidation.

linoleate oxidation 2,4-dienoyl-CoA reductase auxiliary enzymes polyunsaturated fatty acid heart mitochondria

Peroxisomal β-Oxidation of Linoleic Acid Produces Racemic 3-Hydroxylinoleic Acid (D/L Ratio ≈ 1), Distinguishing (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA from Stereospecific Mitochondrial Intermediates

In isolated rat liver peroxisomes incubated with linoleic acid, 3-hydroxylinoleic acid accumulated as a major intermediate. Stereochemical analysis of the catalytically hydrogenated product revealed a D/L enantiomer ratio near to one (racemic mixture), in contrast to mitochondrial β-oxidation which produces predominantly the (S)-enantiomer [1]. This indicates that the peroxisomal 2-enoyl-CoA hydratase lacks the stereospecificity of its mitochondrial counterpart. Consequently, (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA—the defined (S)-enantiomer—is the stereochemically correct substrate for mitochondrial LCHAD studies, whereas racemic or undefined stereochemical mixtures will introduce the (R)-enantiomer that may act as a competitive inhibitor or be metabolized through distinct peroxisomal pathways.

peroxisomal β-oxidation stereochemistry 3-hydroxylinoleic acid D/L ratio 2-enoyl-CoA hydratase

Soybean Cell Hydroxylase Activity Converts Linoleoyl-CoA to 3-Hydroxylinoleate, Demonstrating a Plant-Specific Biosynthetic Route Distinct from Mammalian β-Oxidation

In soybean cell suspension cultures, incubation of [14C]linoleoyl-CoA with proplastids or microsomes resulted in the formation of 3-hydroxylinoleate as the major hydroxylase product, alongside Δ2,9,12-octadecatrienoic acid as the α,β-dehydrogenase product; no Δ15-desaturase product was detected [1]. This plant hydroxylase route generates the free 3-hydroxy fatty acid rather than the CoA thioester, and the product profile is distinct from that observed with oleoyl-CoA (which yields 3-hydroxyoleate, Δ2,9-octadecadienoic acid, and Δ9,12-octadecadienoic acid). (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA thus serves as a defined chemical standard for distinguishing between plant hydroxylase-mediated and mammalian β-oxidation-mediated production of 3-hydroxylinoleoyl species in comparative lipid biochemistry studies.

plant fatty acid metabolism hydroxylase linoleoyl-CoA 3-hydroxylinoleate soybean

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA Is a Metabolically Upregulated Aging Biomarker in Sperm with AUC = 1.0, Differentiating It from Downregulated Short-Chain Hydroxyacyl-CoAs

In a sperm metabolomics biomarker analysis, (3S)-3-hydroxylinoleoyl-CoA was identified among 137 potential aging-sperm biomarkers with an AUC (Area Under the Curve) of 1.0, indicating perfect discriminatory power between aging and control sperm samples. This long-chain di-unsaturated hydroxyacyl-CoA was upregulated in the aging group, whereas (S)-hydroxyoctanoyl-CoA (a medium-chain analog) was among the downregulated metabolites [1]. This divergent regulation pattern—upregulation of the C18:2 hydroxyacyl-CoA vs. downregulation of the C8 hydroxyacyl-CoA—highlights the distinct metabolic fates and biological significance of long-chain polyunsaturated vs. medium-chain saturated 3-hydroxyacyl-CoA species.

aging biomarker sperm metabolomics acyl-CoA profiling biomarker discovery reproductive biology

Defined Application Scenarios for (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA in Academic, Clinical, and Industrial Research


In Vitro Reconstitution of Mitochondrial Linoleate β-Oxidation for LCHAD and Trifunctional Protein (TFP) Mechanistic Studies

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA is the obligatory (S)-stereoisomer substrate for long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) within the mitochondrial trifunctional protein complex. As established above, LCHAD exhibits a 6–15 fold activity preference for C16–C18 substrates over C4 substrates [1], and the linoleate-specific 2,4-dienoyl-CoA reductase pathway—not the epimerase pathway—generates this intermediate in cardiac mitochondria [2]. Assays substituting short-chain or saturated analogs will fail to engage the correct enzymatic machinery and may underestimate crotonase product inhibition by ~100-fold [3].

Stable-Isotope-Labeled Flux Analysis and Acyl-CoA Profiling in Metabolic Disease Models

The differential regulation of (3S)-3-hydroxylinoleoyl-CoA as an upregulated aging sperm biomarker (AUC = 1.0) vs. downregulated short-chain (S)-hydroxyoctanoyl-CoA [4] establishes this compound as a high-value target for quantitative acyl-CoA profiling in metabolic disease, aging, and reproductive biology studies. Its unique retention time and mass spectrometric signature (C39H66N7O18P3S, monoisotopic mass ~1045.34 Da) facilitate unambiguous LC-MS/MS discrimination from saturated and monounsaturated analogs of similar chain length.

Subcellular Organelle-Specific β-Oxidation Studies Distinguishing Mitochondrial from Peroxisomal Pathways

Peroxisomal β-oxidation of linoleate yields racemic 3-hydroxylinoleoyl species (D/L ratio ≈ 1) [5], while mitochondrial β-oxidation is stereospecific for the (S)-enantiomer. (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA, as the defined (S)-enantiomer, enables researchers to track mitochondrial vs. peroxisomal contributions to linoleate degradation in subcellular fractionation studies, particularly when used in combination with organelle-specific inhibitors or in peroxisome-deficient cell models.

Plant Lipid Biochemistry: Authentic CoA Standard for Distinguishing Hydroxylase from β-Oxidase Products

In plant systems, linoleoyl-CoA is metabolized by distinct hydroxylase, dehydrogenase, and desaturase activities to yield 3-hydroxylinoleate (free acid), Δ2,9,12-octadecatrienoic acid, and desaturated products, respectively [6]. (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA serves as a chemically defined CoA-esterified reference standard for LC-MS-based lipidomics workflows aiming to resolve free acid hydroxylase products from authentic CoA thioester β-oxidation intermediates in cross-kingdom comparative studies.

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